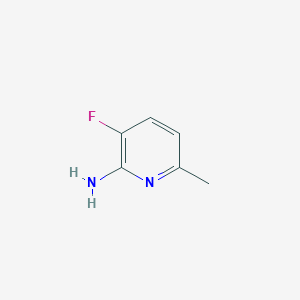

3-Fluoro-6-methylpyridin-2-amine

Beschreibung

Significance of Fluorinated Pyridines in Organic Synthesis and Medicinal Chemistry

The incorporation of fluorine into pyridine (B92270) rings is a widely employed strategy in medicinal chemistry and organic synthesis to modulate the physicochemical properties of molecules. nih.gov Fluorine, being the most electronegative element, can significantly alter the electronic environment of the pyridine ring, which in turn influences properties such as pKa, dipole moment, and susceptibility to metabolic degradation. nih.govresearchgate.net This strategic fluorination can lead to enhanced metabolic stability, improved binding affinity to biological targets, and increased membrane permeability of drug candidates. nih.govsmolecule.com

In organic synthesis, fluorinated pyridines are valuable intermediates. The presence of a fluorine atom can direct the regioselectivity of subsequent reactions and can be used to fine-tune the reactivity of other functional groups on the pyridine ring. Organofluorine compounds are integral to the production of a significant portion of pharmaceuticals and agrochemicals, with approximately 20% of all pharmaceuticals containing fluorine. nih.gov The development of novel fluorination methods continues to expand the toolkit available to chemists for the synthesis of complex fluorinated heterocycles. rsc.org

Overview of Aminopyridine Derivatives in Advanced Chemical Applications

Aminopyridines are a class of pyridine derivatives that feature one or more amino groups attached to the pyridine ring. rsc.orgresearchgate.net They are recognized as essential building blocks in the synthesis of a wide array of heterocyclic compounds and natural products. rsc.orgresearchgate.net The amino group in these compounds can act as a nucleophile, a directing group in electrophilic aromatic substitution, or a precursor for the formation of other functional groups, highlighting their synthetic versatility. nih.gov

Beyond their role as synthetic intermediates, aminopyridine derivatives exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov This has led to their extensive investigation in medicinal chemistry. For instance, certain aminopyridine derivatives function by blocking voltage-gated potassium channels. rsc.orgresearchgate.net Furthermore, the aminopyridine scaffold is a key component in the design of ligands for metal catalysts and functional materials due to the coordinating ability of the ring nitrogen and the amino group. rsc.org The continuous exploration of aminopyridines is paving the way for the development of more targeted and effective therapeutic agents. rsc.org

Research Landscape and Emerging Trends in the Study of 3-Fluoro-6-methylpyridin-2-amine

This compound, also known as 2-amino-3-fluoro-6-methylpyridine, is a specific example of a fluorinated aminopyridine that has garnered attention as a key intermediate in pharmaceutical synthesis. innospk.com Its molecular structure, featuring a combination of electron-donating (amino and methyl) and electron-withdrawing (fluoro) groups, imparts a unique reactivity profile that is advantageous for the construction of complex molecular frameworks. innospk.com

Current research involving this compound and structurally related compounds focuses on their application as building blocks for targeted therapies. The synthesis of derivatives often involves leveraging the reactivity of the amino group for further functionalization or utilizing the pyridine scaffold in coupling reactions to create larger, more complex molecules. While specific, large-scale research trends for this exact compound are part of ongoing industrial and academic investigations, the broader context of fluorinated and aminated pyridines suggests its utility in areas such as kinase inhibitor development and other targeted therapeutic areas. smolecule.comnih.gov

The synthesis of such fluorinated pyridines can be complex, often requiring multi-step procedures. For example, a general approach to fluoropyridines might involve a diazotization-fluorination sequence (Balz-Schiemann reaction) on an aminopyridine precursor or nucleophilic aromatic substitution on a suitably activated pyridine ring. A patented method for preparing fluoropyridine compounds describes starting from an aminopicoline, converting it to a bromo derivative, followed by a fluorination step. google.com

Below are the key chemical identifiers and properties for this compound.

| Property | Value | Source |

| CAS Number | 1211520-83-0 | innospk.com |

| Molecular Formula | C6H7FN2 | innospk.com |

| Molecular Weight | 126.13200 g/mol | innospk.com |

| Purity | ≥99.0% | innospk.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJIQRVLVUQHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211520-83-0 | |

| Record name | 2-Amino-3-fluoro-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Fluoro 6 Methylpyridin 2 Amine

Established Synthetic Routes for 3-Fluoro-6-methylpyridin-2-amine

The synthesis of this compound leverages several foundational reactions in heterocyclic chemistry. Established routes typically involve the strategic introduction of the fluorine and amine substituents onto a pre-formed pyridine (B92270) ring.

Nucleophilic Aromatic Substitution Strategies in Fluoropyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of fluorinated and aminated pyridines. The electron-deficient nature of the pyridine ring facilitates the displacement of good leaving groups, particularly at the 2- and 4-positions, by nucleophiles.

Common strategies that can be applied to the synthesis of the target compound include:

Fluoride (B91410) Displacement: The reaction of a di-halopyridine, such as 2,3-dichloro-6-methylpyridine, with a fluoride source like cesium fluoride (CsF) could selectively install the fluorine at the 3-position. The reactivity of halogens in SNAr often follows the order F > Cl > Br > I, making displacement of a pre-existing fluorine by an amine challenging but feasible under specific conditions.

Amine Substitution: A more common approach is the reaction of a fluorinated pyridine bearing a leaving group at the 2-position with ammonia (B1221849) or an ammonia equivalent. nih.gov For instance, a starting material like 2-chloro-3-fluoro-6-methylpyridine (B1452155) can be treated with ammonia, often at elevated temperatures and pressures, to yield this compound. A patented process for the related 2-amino-3-fluoropyridine (B1272040) starts with 2,3-difluoro-5-chloropyridine and reacts it with ammonia water in an autoclave at high temperatures (110-140°C) to displace the fluorine at the 2-position. google.com

Fluorodenitration: The nitro group is an excellent leaving group in SNAr reactions, especially when positioned ortho or para to a strong electron-withdrawing group. mdpi.com A synthetic route could involve the nitration of a suitable pyridine precursor, followed by the displacement of the nitro group with fluoride under mild conditions using reagents like tetrabutylammonium (B224687) fluoride (TBAF). acs.orgresearchgate.net

The choice of strategy depends on the availability of starting materials and the desired regioselectivity. The substitution of halopyridines remains a widely used method. nih.gov

Cross-Coupling Reactions for Pyridine Ring Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, offering mild and highly versatile alternatives to traditional methods. wikipedia.orgnumberanalytics.com

The Buchwald-Hartwig amination is the most prominent of these methods for synthesizing aryl amines. openochem.orgsynarchive.com This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a base. wikipedia.org For the synthesis of this compound, this would typically involve:

Reactants: A 2-halo-3-fluoro-6-methylpyridine (where the halogen is typically Br or Cl) and an amine source. Since the target is a primary amine, ammonia equivalents such as benzophenone (B1666685) imine or a silylamide are often used, followed by hydrolysis to reveal the free amine. wikipedia.org

Catalyst System: The reaction requires a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. The choice of ligand is critical, with sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate phosphine ligands (e.g., BINAP, DPPF) showing high efficacy. wikipedia.orgnih.gov

Base and Solvent: A non-nucleophilic base, commonly sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is used in an aprotic solvent like toluene (B28343) or dioxane. synarchive.comnih.gov

This method's broad functional group tolerance makes it a powerful tool for constructing complex aminopyridine derivatives. wikipedia.org More recent developments in C-H functionalization also present novel cross-coupling pathways, such as the direct C-H polyfluoroarylation of 2-aminopyridines, demonstrating the ongoing evolution of these reactions. nih.gov

Reductive Amination Approaches for Pyridine Amine Formation

While classical reductive amination involves the reaction of a carbonyl compound with an amine, the term in this context broadly includes the reduction of other functional groups to form the desired amine.

A primary method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group . This well-established transformation can be achieved with a variety of reagents and conditions. A synthetic sequence could involve the nitration of 3-fluoro-6-methylpyridine to introduce a nitro group at the 2-position, followed by its reduction. Common reduction methods include:

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. orgsyn.orgnih.gov

Chemical reduction using metals in acidic media (e.g., SnCl₂, Fe, or Zn in HCl). orgsyn.org

Another approach involves the amination of a corresponding pyridinone. A 3-fluoro-6-methylpyridin-2(1H)-one could potentially be converted to the target amine, although this is less direct than nitro group reduction. This could conceptually proceed via conversion of the pyridone to a 2-halopyridine intermediate before amination, or through more modern direct amination protocols. Direct reductive amination of carbonyl compounds using a catalyst like triflic acid has been shown to be effective for a broad range of substrates. nih.gov

Novel and Optimized Synthetic Protocols for Enhanced Yield and Selectivity

Modern synthetic chemistry continually seeks to improve efficiency, yield, and environmental compatibility. Several novel approaches have been developed for the synthesis of aminopyridines and fluoropyridines that could be applied to this compound.

High-Yield Two-Step Processes: An optimized patent for the synthesis of 2-amino-3-fluoropyridine reports a high total yield of 77.5% via a two-step route involving ammonification of a dihalopyridine followed by a reduction. google.com This process is noted for its simple operation and suitability for large-scale production. google.com

Cascade Reactions: Researchers have developed a base-promoted cascade reaction of N-propargylic β-enaminones with formamides to deliver densely substituted 2-aminopyridines in good yields. acs.org This method proceeds at room temperature without the need for an inert atmosphere, offering an efficient and environmentally benign pathway. acs.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a novel strategy for constructing fluorinated pyridine rings. One reported method involves the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to form the 3-fluoropyridine (B146971) structure. acs.org This approach leverages the unique reactivity of radical intermediates generated under mild light-induced conditions. acs.org

Multicomponent Reactions (MCRs): MCRs provide a powerful tool for building molecular complexity in a single step. The synthesis of 2-aminopyridine (B139424) derivatives has been achieved via a three-component reaction of enaminones, malononitrile, and primary amines under solvent-free conditions, offering a simple, fast, and cleaner method. nih.gov

These advanced protocols highlight the trend towards more efficient and sustainable chemical syntheses.

Derivatization Strategies and Functional Group Interconversions of this compound

The 2-amino group of this compound is a key site for further molecular elaboration, allowing for the construction of a wide array of more complex derivatives.

Acylation and Carbamate Formation in Amine Derivatization

The primary amine of the title compound readily undergoes reactions with electrophilic reagents to form amides and carbamates, which are crucial functional groups in many biologically active molecules.

Acylation: The formation of an amide bond (acylation) can be achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. smolecule.com This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. For example, the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully acylated using acetic anhydride. mdpi.com

Carbamate Formation: Carbamates, often used as protecting groups for amines or as key structural motifs, can be synthesized from the amino group. A common method is the reaction with a chloroformate (e.g., ethyl chloroformate) or, for the widely used tert-butyloxycarbonyl (Boc) group, with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.gov The reaction with (Boc)₂O is typically conducted in a solvent like dichloromethane (B109758) or THF and may require a base like triethylamine. nih.gov

These derivatization reactions are fundamental for incorporating the this compound scaffold into larger, more complex target molecules.

Table of Reaction Data

| Reaction Type | Starting Material | Reagents/Conditions | Product | Yield | Reference |

| Nucleophilic Aromatic Substitution | 2,3-Difluoro-5-chloropyridine | Ammonia water, 140°C, 28h | 2-Amino-3-fluoro-5-chloropyridine | 85.6% | google.com |

| Nitro Group Reduction | 2-Amino-5-bromo-3-nitropyridine | SnCl₂·2H₂O, Ethanol (B145695), Reflux | 2,3-Diamino-5-bromopyridine | 85-91% | orgsyn.org |

| Acylation | 5-Bromo-2-methylpyridin-3-amine | Acetic anhydride, Reflux | N-(5-Bromo-2-methylpyridin-3-yl)acetamide | - | mdpi.com |

| Suzuki Coupling | N-(5-Bromo-2-methylpyridin-3-yl)acetamide | Arylboronic acids, Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, 85-95°C | N-(5-Aryl-2-methylpyridin-3-yl)acetamide | Moderate to Good | mdpi.com |

Schiff Base Formation and Imine Chemistry in Pyridine Systems

The primary amino group at the C-2 position of this compound is a versatile handle for derivatization, most notably through the formation of Schiff bases (imines). This condensation reaction with aldehydes or ketones is a fundamental transformation in organic synthesis, providing access to a wide array of derivatives with diverse applications.

The general synthesis of Schiff bases from 2-aminopyridines involves the acid-catalyzed condensation with a suitable carbonyl compound. jocpr.com Typically, the amine and an equimolar amount of an aldehyde or ketone are reacted in a solvent such as ethanol or methanol. The reaction is often facilitated by a catalytic amount of a mild acid, like glacial acetic acid, and may require heating under reflux to drive the dehydration and subsequent imine formation. jocpr.comresearchgate.net The reaction progress can be monitored by thin-layer chromatography (TLC). researchgate.net Upon completion, the product can be isolated by pouring the reaction mixture into crushed ice and neutralizing it, followed by filtration and recrystallization. jocpr.com

While specific studies on this compound are not prevalent in the reviewed literature, the established protocols for other substituted 2-aminopyridines are directly applicable. For instance, Schiff bases have been successfully synthesized from 2-aminopyridine and 2-aminobenzothiazole (B30445) with various aldehydes. nih.gov The reaction involves refluxing equimolar amounts of the reactants in the presence of absolute ethanol. tandfonline.com The resulting imine products (azomethines) are characterized by the appearance of a C=N stretching band in their infrared (IR) spectra, typically around 1570-1600 cm⁻¹. jocpr.comekb.eg

A representative, though generalized, reaction is detailed in the table below.

| Reactant A | Reactant B (Carbonyl) | Catalyst | Solvent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aminopyridine Derivative | Aromatic Aldehyde | Glacial Acetic Acid (cat.) | Ethanol | Reflux, 2-6 h | High | jocpr.comresearchgate.net |

| 2-Aminopyridine | 3,4,5-Trimethoxybenzaldehyde | None specified | Absolute Ethanol | Reflux at 75°C | Good | tandfonline.com |

| 2-Aminopyridine | Benzil (1:1) | Sulfuric Acid (cat.) | Ethanol/Methanol | Reflux, 2-3 h | - | researchgate.net |

The electronic nature of the substituents on both the aminopyridine and the carbonyl compound influences the reaction rate and yield. The nucleophilicity of the amino group in this compound is expected to be somewhat attenuated by the adjacent electron-withdrawing fluorine atom, which might necessitate slightly more forcing conditions compared to unsubstituted 2-aminopyridine.

Silylation and Other Protecting Group Strategies

In multi-step syntheses, the reactive primary amino group of this compound often requires protection to prevent unwanted side reactions. A variety of protecting groups for amines are available, with the choice depending on the stability requirements for subsequent reaction steps and the conditions for deprotection.

Silylation is a common strategy for protecting amines. Silyl groups, such as the trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, can be introduced by reacting the amine with a silyl halide (e.g., trimethylsilyl chloride) in the presence of a base. The resulting silylamines are generally stable under non-aqueous and basic conditions but are readily cleaved under acidic conditions or by fluoride ion sources. While direct silylation of this compound is not explicitly documented, iridium-catalyzed ortho-C–H silylation has been demonstrated for 2-arylpyridine derivatives, highlighting a different mode of silylation on the pyridine ring itself rather than the amino group. researchgate.net

More common for aminopyridines are acyl-type protecting groups . These are introduced by reacting the amine with an acylating agent.

Boc (tert-Butoxycarbonyl) Group: This is one of the most widely used protecting groups. It is introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of reaction conditions but is easily removed with acid (e.g., trifluoroacetic acid).

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. It is notably base-labile and is typically removed using a solution of piperidine (B6355638) in DMF. This provides an orthogonal protection strategy when used in conjunction with acid-labile groups like Boc.

The table below summarizes common protecting group strategies applicable to the amino function of this compound, based on general procedures for aminopyridines.

| Protecting Group | Reagent for Introduction | Typical Conditions (Introduction) | Conditions for Removal (Deprotection) | Reference |

|---|---|---|---|---|

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., Triethylamine, DMAP), Solvent (e.g., THF, CH₂Cl₂) | Strong Acid (e.g., TFA, HCl in Dioxane) | nih.gov |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/Water) | Base (e.g., 20% Piperidine in DMF) | nih.gov |

| Cbz (Carboxybenzyl) | Benzyl Chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/Water) | Catalytic Hydrogenolysis (H₂, Pd/C) | nih.gov |

Introduction of Additional Halogen Substituents (e.g., Bromination)

Introducing additional halogen atoms onto the this compound ring can provide further handles for cross-coupling reactions or modulate the compound's biological activity. The regioselectivity of electrophilic halogenation on the pyridine ring is highly dependent on the directing effects of the existing substituents.

The combination of an ortho-amino group and a para-methyl group strongly activates the C-5 position towards electrophilic substitution. The fluorine at C-3 has a deactivating inductive effect but its lone pairs can participate in resonance, directing ortho and para. The net effect of these groups typically directs incoming electrophiles to the C-5 position.

Bromination of 2-aminopyridines is a well-established procedure. For example, 2-aminopyridine can be brominated at the 5-position by reacting it with bromine in acetic acid. orgsyn.org A patent describes the bromination of 3-amino-6-methylpyridine at the 2-position using a mixture of NaBr and NaBrO₃ in acetonitrile (B52724) with sulfuric acid, which is then followed by a Balz-Schiemann reaction to introduce fluorine at the 3-position. google.com

For the direct bromination of this compound, an electrophilic brominating agent would be required. The most likely position for substitution would be C-5, which is activated by the 2-amino group (ortho) and the 6-methyl group (para), and is meta to the deactivating fluorine atom.

| Substrate | Brominating Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | Bromine (Br₂) | Acetic Acid | <20°C to 50°C | 2-Amino-5-bromopyridine | orgsyn.org |

| 3-Amino-6-methylpyridine | NaBr / NaBrO₃ / H₂SO₄ | Acetonitrile | 0–25°C | 3-Amino-2-bromo-6-methylpyridine | google.com |

| This compound (Predicted) | N-Bromosuccinimide (NBS) | Acetonitrile or DMF | Room Temp to Mild Heat | 2-Amino-5-bromo-3-fluoro-6-methylpyridine | General Knowledge |

The product of such a reaction, 2-amino-5-bromo-3-fluoro-6-methylpyridine, would be a valuable intermediate for further functionalization, for example, via Suzuki or Buchwald-Hartwig coupling reactions at the C-5 position.

Reaction Mechanism Elucidation for Key Synthetic Transformations

The reactivity of this compound is best understood by examining the mechanisms of key transformations.

Schiff Base Formation: The formation of an imine proceeds via a two-step mechanism. First, the nucleophilic amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer to form a neutral carbinolamine intermediate (a hemiaminal). jocpr.com Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair on the nitrogen then helps to expel the water molecule, forming a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen yields the neutral Schiff base and regenerates the acid catalyst.

Electrophilic Aromatic Substitution (Halogenation): The bromination at the C-5 position follows the standard mechanism for electrophilic aromatic substitution. The pyridine ring, activated by the amino and methyl groups, acts as a nucleophile, attacking the electrophilic bromine species (e.g., Br⁺ from Br₂ or NBS). This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The positive charge in this intermediate is delocalized across the ring and, importantly, can be stabilized by the lone pair of the amino group. The final step is the rapid deprotonation at the C-5 position by a weak base (e.g., solvent or counter-ion) to restore the aromaticity of the pyridine ring, yielding the 5-bromo substituted product.

Nucleophilic Aromatic Substitution (SNAr): While the previous reactions involve the nucleophilic amino group or the nucleophilic ring, the pyridine ring itself can act as an electrophile in nucleophilic aromatic substitution (SNAr) reactions, especially when substituted with strong electron-withdrawing groups. Although this compound has electron-donating groups, SNAr reactions become relevant for its derivatives, for instance, if the amino group were converted to a diazonium salt or if other strong deactivating groups were present.

In SNAr reactions on fluoropyridines, a nucleophile attacks the carbon atom bearing the fluorine. masterorganicchemistry.com This is the rate-determining step and results in the formation of a negatively charged intermediate called a Meisenheimer complex. masterorganicchemistry.com The negative charge is delocalized onto the electronegative atoms of the electron-withdrawing groups and the ring nitrogen, which stabilizes the intermediate. In the final, fast step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com Interestingly, fluorine, despite having the strongest carbon-halogen bond, can be a good leaving group in SNAr because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.comsci-hub.se The order of reactivity for halogens as leaving groups in SNAr on pyridine rings is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. sci-hub.se

Advanced Spectroscopic and Analytical Characterization of 3 Fluoro 6 Methylpyridin 2 Amine

Vibrational Spectroscopy Applications (FTIR, FT-Raman) in Structural Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, provides invaluable information regarding the functional groups and bonding arrangements within a molecule. For 3-Fluoro-6-methylpyridin-2-amine, these methods are instrumental in confirming the presence of its key structural features.

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine (B92270) ring would likely be observed around 3000-3100 cm⁻¹. The C-F stretching vibration, a key feature of this molecule, is expected to produce a strong absorption band in the range of 1200-1350 cm⁻¹. Furthermore, the C=C and C=N stretching vibrations within the pyridine ring are predicted to be in the 1400-1600 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the various C-H and N-H bonds would contribute to the fingerprint region of the spectrum, providing a unique pattern for identification.

Table 1: Predicted FTIR and FT-Raman Vibrational Frequencies for this compound This table is based on characteristic vibrational frequencies of similar functional groups and pyridine derivatives.

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | 3450 - 3500 | Weak |

| N-H Stretch (symmetric) | 3350 - 3400 | Weak |

| Aromatic C-H Stretch | 3050 - 3150 | Strong |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium |

| C=C/C=N Ring Stretch | 1550 - 1620 | Strong |

| N-H Bend | 1600 - 1650 | Weak |

| C-F Stretch | 1200 - 1350 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive elucidation of molecular structures. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the atomic connectivity and electronic environment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the methyl group, the amine group, and the pyridine ring. The methyl protons would likely appear as a singlet in the upfield region, typically around 2.3-2.5 ppm. The amine protons would present as a broad singlet, with its chemical shift being solvent-dependent. The two aromatic protons on the pyridine ring would exhibit characteristic splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The proton at the 5-position is expected to be a doublet of doublets due to coupling with the proton at the 4-position and the fluorine at the 3-position. The proton at the 4-position would likely be a doublet, coupling with the proton at the 5-position.

¹³C NMR: The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. Six distinct signals are anticipated, corresponding to the six carbon atoms of the pyridine ring and the methyl group. The chemical shifts will be influenced by the electron-withdrawing fluorine atom and the electron-donating amine and methyl groups. The carbon atom bonded to the fluorine (C3) is expected to show a large one-bond C-F coupling constant. The other ring carbons will also exhibit smaller two- and three-bond C-F couplings.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and electronic environment of the fluorine atom. A single resonance is expected for the fluorine atom at the 3-position. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the other substituents. Coupling to the adjacent proton at the 4-position (³JHF) and the proton at the 5-position (⁴JHF) would be observed in a high-resolution spectrum. rsc.orgscholaris.ca

Table 2: Predicted NMR Data for this compound This table is based on typical chemical shifts and coupling constants for similar fluorinated pyridine derivatives.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H (CH₃) | 2.3 - 2.5 | s | - |

| ¹H (NH₂) | Variable | br s | - |

| ¹H (H4) | 6.8 - 7.2 | d | J(H4-H5) = 7-9 |

| ¹H (H5) | 6.5 - 6.9 | dd | J(H5-H4) = 7-9, J(H5-F3) = 2-4 |

| ¹³C (C2) | 150 - 155 | d | J(C2-F3) = 10-15 |

| ¹³C (C3) | 145 - 150 | d | J(C3-F3) = 230-250 |

| ¹³C (C4) | 115 - 120 | d | J(C4-F3) = 20-25 |

| ¹³C (C5) | 110 - 115 | s | - |

| ¹³C (C6) | 155 - 160 | s | - |

| ¹³C (CH₃) | 20 - 25 | s | - |

| ¹⁹F | -120 to -140 | d | J(F3-H4) = 5-8 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, which has a molecular formula of C₆H₇FN₂, the expected monoisotopic mass is approximately 126.13 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 126. The fragmentation pattern would be characteristic of the substituted pyridine ring. Common fragmentation pathways for aminopyridines include the loss of a hydrogen cyanide (HCN) molecule from the ring, leading to a fragment ion at m/z 99. The loss of the methyl group (CH₃) would result in a fragment at m/z 111. Another potential fragmentation could involve the loss of a fluorine radical, although this is generally less favorable than other pathways. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its major fragments, providing unambiguous confirmation of the chemical formula. rsc.orgsapub.org

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound This table is based on common fragmentation patterns of substituted pyridines.

| m/z | Predicted Fragment Ion |

| 126 | [M]⁺ |

| 111 | [M - CH₃]⁺ |

| 99 | [M - HCN]⁺ |

| 82 | [M - CH₃ - HCN]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or methanol, would exhibit absorption bands corresponding to π→π* and n→π* transitions.

The pyridine ring system gives rise to characteristic π→π* transitions, which are expected to appear as strong absorption bands in the range of 200-300 nm. The presence of the amino and fluoro substituents will influence the exact position and intensity of these bands. The amino group, being an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. The n→π* transition, involving the non-bonding electrons on the nitrogen atom of the pyridine ring, is expected to be of lower intensity and may be observed as a shoulder on the main absorption bands.

Table 4: Predicted UV-Vis Spectroscopic Data for this compound This table is based on typical electronic transitions for substituted pyridines.

| Transition | Predicted λmax (nm) | Solvent |

| π→π | 220 - 240 | Ethanol |

| π→π | 270 - 290 | Ethanol |

| n→π* | 300 - 330 (Shoulder) | Ethanol |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction mixtures and impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the analysis of this compound. A C18 column would typically be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. The retention time of the compound would depend on the specific conditions, including the mobile phase composition, flow rate, and column temperature. A UV detector set at one of the absorption maxima of the compound (e.g., around 270 nm) would be used for detection. The purity of the sample can be determined by integrating the peak area of the main component relative to the total area of all peaks. bldpharm.com

Gas Chromatography (GC): Gas chromatography can also be used for the analysis of this compound, provided it is sufficiently volatile and thermally stable. A capillary column with a polar stationary phase would be appropriate for separating this polar compound. The injector and detector temperatures must be optimized to prevent decomposition. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS provides the added advantage of combining separation with mass analysis, allowing for the identification of impurities.

Table 5: Typical Chromatographic Conditions for the Analysis of this compound This table provides example starting conditions for method development.

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | UV at 270 nm |

| GC | Capillary (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm) | Helium | FID or MS |

Computational Chemistry and Theoretical Investigations of 3 Fluoro 6 Methylpyridin 2 Amine

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the geometric and electronic structure of molecules. By approximating the complex many-electron problem to a computationally more manageable one based on the electron density, DFT can predict molecular geometries with high accuracy.

For 3-Fluoro-6-methylpyridin-2-amine, a DFT study, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield optimized geometric parameters. These include bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. For instance, such calculations would precisely define the C-F, C-N, N-H, and C-C bond lengths, as well as the planarity of the pyridine (B92270) ring and the orientation of the amino and methyl substituents.

Illustrative Geometric Parameters of a Substituted Pyridine:

| Parameter | Value (Illustrative) |

| C2-N1 Bond Length | 1.34 Å |

| C3-F Bond Length | 1.35 Å |

| C6-C(CH3) Bond Length | 1.51 Å |

| C2-N(H2) Bond Length | 1.37 Å |

| C2-N1-C6 Angle | 118.5° |

| F-C3-C4 Angle | 119.2° |

| Note: This data is illustrative for a substituted pyridine and not specific to this compound due to the absence of published data. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, FMO analysis would reveal the most probable sites for electrophilic and nucleophilic attack. The distribution of the HOMO density would highlight the regions most susceptible to electrophilic attack, while the LUMO distribution would indicate the likely sites for nucleophilic attack. The presence of the electron-withdrawing fluorine atom and the electron-donating amino and methyl groups would significantly influence the energies and distributions of these orbitals.

Illustrative FMO Data for a Substituted Pyridine:

| Parameter | Energy (eV) (Illustrative) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Note: This data is illustrative for a substituted pyridine and not specific to this compound due to the absence of published data. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites, as well as regions prone to hydrogen bonding. The MEP map is typically colored to denote different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).

An MEP map of this compound would likely show a region of negative potential around the nitrogen atom of the pyridine ring and the fluorine atom, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group would be expected to exhibit a positive potential, indicating their susceptibility to nucleophilic attack and their potential to act as hydrogen bond donors.

Non-Linear Optical (NLO) Property Assessment

Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics and photonics. Computational methods can be employed to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). Molecules with large β values are considered promising candidates for NLO applications. The NLO response is often associated with intramolecular charge transfer, which can be enhanced by the presence of both electron-donating and electron-withdrawing groups within a conjugated system.

A computational study of this compound could reveal its potential as an NLO material. The combination of the electron-donating amino group and the electron-withdrawing fluorine atom on the pyridine ring could lead to a significant NLO response. Theoretical calculations of β would provide a quantitative measure of this property. Studies on other substituted pyridine derivatives have shown that such substitutions can indeed lead to promising NLO properties.

Quantum Chemical Descriptors and Structure-Reactivity Correlations

A range of quantum chemical descriptors can be derived from computational calculations to quantify various aspects of a molecule's reactivity and stability. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. By calculating these values for a series of related compounds, it is possible to establish Quantitative Structure-Activity Relationships (QSAR).

For this compound, the calculation of these descriptors would provide a deeper understanding of its chemical behavior. For example, its chemical hardness would provide insight into its resistance to deformation of its electron cloud during a chemical reaction. Relating these descriptors to experimental reactivity data for a series of substituted pyridines could lead to predictive models for their biological or chemical activity.

Molecular Dynamics Simulations for Conformational Analysis

While the pyridine ring itself is rigid, the substituents may have some conformational flexibility. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound over time. By simulating the motion of the atoms at a given temperature, MD can reveal the preferred conformations of the amino and methyl groups and the dynamics of their rotation.

Medicinal Chemistry and Biological Activity of 3 Fluoro 6 Methylpyridin 2 Amine and Its Analogs

Role as a Building Block in Drug Discovery and Development Programs

The fluorinated aminopyridine framework is a privileged structure in medicinal chemistry, valued for its ability to participate in a wide array of chemical reactions to construct more complex, biologically active molecules. pipzine-chem.comchemimpex.com The specific substitution pattern of 3-Fluoro-6-methylpyridin-2-amine and its isomers makes them key intermediates in the synthesis of compounds targeting a diverse range of diseases.

The development of molecules that can induce the degradation of specific proteins, such as Proteolysis Targeting Chimeras (PROTACs), represents a cutting-edge therapeutic modality. These bifunctional molecules require specific chemical linkers and ligands to engage both a target protein and an E3 ubiquitin ligase. Isomers of this compound, such as 3-Amino-2-fluoro-6-methylpyridine, are commercially recognized as "Protein Degrader Building Blocks," indicating their utility in the synthesis of these complex molecules. calpaclab.com The chemical handles on this scaffold are suitable for incorporation into the linker or ligand components of protein degraders, highlighting its application in this advanced area of drug discovery.

The 2-aminopyridine (B139424) core is a versatile starting point for the synthesis of various fused heterocyclic systems and other complex structures with significant biological activity. Derivatives and analogs of this compound serve as foundational scaffolds for a multitude of bioactive agents. Research has demonstrated their incorporation into molecules with a broad spectrum of therapeutic potential, including:

Anticancer Agents: The scaffold is used to construct inhibitors of key cancer-related enzymes like PIM-1 kinase and Fibroblast Growth Factor Receptor 4 (FGFR4). nih.govnih.gov

Anti-inflammatory Agents: Analogs have been developed as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. wustl.edu

Antimicrobial Agents: The core structure is present in compounds designed to have antibacterial properties. pipzine-chem.com

Anti-mycobacterial Agents: Related pyrazolo[1,5-a]pyrimidine structures, which can be derived from aminopyridine precursors, have shown potent activity against Mycobacterium tuberculosis. mdpi.com

The utility of this scaffold is exemplified by its use in synthesizing various classes of compounds, from kinase inhibitors to potential PET imaging agents, underscoring its importance in developing novel bioactive molecules. nih.govwustl.edu

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a viable drug candidate. For derivatives of this compound, these studies involve systematically modifying the structure to understand how changes in substituents and their positions affect biological efficacy. nih.govnih.gov

SAR studies on bioactive molecules derived from fluorinated aminopyridine scaffolds have yielded critical insights into the role of various substituents. The strategic placement of different chemical groups can dramatically influence potency and selectivity.

For instance, in the development of selective inhibitors for FGFR4, the presence and position of methyl groups on the core aminopyrimidine ring were found to be critical for selectivity. nih.govresearchgate.net Docking studies suggested that introducing methyl groups into the pyrimidyl ring would create a steric clash with the hinge loop of related kinases like FGFR1, thereby preventing covalent bonding and conferring selectivity for FGFR4. researchgate.net Similarly, in a series of inhibitors for iNOS based on a 2-amino-4-methylpyridine scaffold, modifications at the 6-position of the pyridine (B92270) ring were systematically explored to optimize inhibitory activity. wustl.edu

The following table summarizes findings from SAR studies on related pyridine derivatives, illustrating the impact of different substituents on biological activity.

| Scaffold/Derivative Class | Target/Activity | SAR Finding | Reference |

| 2-amino-4,6-dimethylpyrimidin-5-ol | FGFR4 Kinase | Dimethyl groups on the pyrimidine ring are crucial for selectivity against other FGFR subtypes (FGFR1-3). | nih.gov |

| 2-amino-4-methylpyridine | iNOS Enzyme | Substitution at the 6-position with groups like 2-fluoropropyl led to potent inhibitors suitable for PET imaging. | wustl.edu |

| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | The presence of a 4-chlorophenyl group at the N-1 position and a cyclohexyl group resulted in potent kinase inhibition (IC50 = 11.4 nM). | nih.gov |

| Pyridine Derivatives | Antiproliferative | The number and position of methoxy (O-CH3) groups, as well as the presence of halogens (F, Cl, Br), significantly modulate antiproliferative activity. | nih.gov |

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation (such as aromatic hydroxylation) can block this pathway, thereby increasing the compound's metabolic stability and half-life. mdpi.commdpi.com

Enhanced Potency and Binding: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, such as the amino group, which can lead to stronger binding interactions with biological targets like enzymes or receptors. pr.com

Improved Selectivity: The small size of the fluorine atom (van der Waals radius of 1.47 Å) allows it to act as a bioisostere of a hydrogen atom (1.20 Å) without adding significant steric bulk. mdpi.com This property was critical in the design of selective FGFR4 inhibitors, where a fluorine atom was favored over a larger chlorine atom at the dimethoxyphenyl ring to achieve the optimal conformation for strong and selective binding. nih.gov

Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, and membrane permeation characteristics. mdpi.com

These combined effects underscore the strategic importance of the fluorine atom in designing potent, selective, and metabolically robust therapeutic agents based on the aminopyridine scaffold.

Targeting Specific Biological Receptors and Enzymes

Derivatives synthesized from this compound and its analogs have been successfully designed to target specific enzymes and receptors that are implicated in various diseases, most notably in oncology and inflammation.

Fibroblast Growth Factor Receptor 4 (FGFR4): A series of 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives were designed as highly selective FGFR4 inhibitors. nih.gov FGFR4 is a key driver in certain types of hepatocellular carcinoma (HCC). One lead compound, 6O , demonstrated exceptional selectivity for FGFR4 over other FGFR family members. This selectivity was attributed to the specific substitution pattern, including a fluorine atom on a dimethoxyphenyl ring, which provided a suitable conformation for strong interaction with FGFR4 while sterically hindering binding to other subtypes. nih.gov

| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |

| 6O | >10000 | >10000 | >10000 | 28.1 |

| BLU9931 (Control) | 2351 | 1856 | 1334 | 24.3 |

PIM-1 Kinase: PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell survival and proliferation. Novel pyrido[2,3-d]pyrimidine derivatives, synthesized from aminopyridine precursors, have shown potent inhibitory activity against PIM-1 kinase. nih.gov The lead compound 4 from this series exhibited remarkable cytotoxicity against the MCF-7 breast cancer cell line and potent PIM-1 inhibition, highlighting its potential as a targeted chemotherapeutic agent. nih.gov

| Compound | PIM-1 Kinase IC50 (nM) | % Inhibition |

| 4 | 11.4 | 97.8 |

| 10 | 17.2 | 94.6 |

| Staurosporine (Control) | 16.7 | 95.6 |

Inducible Nitric Oxide Synthase (iNOS): iNOS is an enzyme that produces large amounts of nitric oxide, a key mediator in inflammation and septic shock. A series of 2-amino-4-methylpyridine analogues were designed and synthesized as iNOS inhibitors. wustl.edu Notably, a fluorinated analog, [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine , was developed as a potential positron emission tomography (PET) tracer for imaging iNOS expression in vivo. This demonstrates the utility of the scaffold not only for therapeutic intervention but also for developing diagnostic tools. wustl.edu

ALK5 Receptor Kinase Inhibition

Activin receptor-like kinase 5 (ALK5), a transforming growth factor-β (TGF-β) type I receptor, is a key player in cellular signaling pathways that regulate processes like cell growth and differentiation. nih.gov Dysregulation of the ALK5 signaling pathway has been implicated in diseases such as cancer and fibrosis, making it an attractive target for therapeutic intervention. nih.gov

Research has focused on developing small molecule inhibitors of ALK5. nih.gov One such inhibitor, [3-(pyridin-2-yl)-4-(4-quinonyl)]-1H-pyrazole, has been used in studies to investigate the effects of ALK5 inhibition in tumors. nih.gov While this specific compound is not a direct analog of this compound, the inclusion of a pyridine ring in its structure is noteworthy and suggests the potential for pyridine-containing compounds to act as ALK5 inhibitors. The development of ATP-competitive inhibitors with diverse heterocyclic scaffolds is an active area of research. nih.gov

| Inhibitor | Target | Therapeutic Potential |

| [3-(pyridin-2-yl)-4-(4-quinonyl)]-1H-pyrazole | ALK5 | Investigated for its effects on tumor microenvironments. nih.gov |

TRPV1 Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a nonselective cation channel that plays a significant role in pain sensation. nih.gov Antagonists of the TRPV1 receptor are being investigated as potential next-generation analgesics. nih.gov

In the search for potent TRPV1 antagonists, a series of N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl)2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides were designed and investigated. nih.gov The structure-activity relationship (SAR) studies of these compounds revealed that modifications to the pyridine C-region significantly impact their antagonist activity. Specifically, the lipophilicity of substituents at the 2-oxy position of the pyridine ring was found to be critical for potent antagonism. nih.gov This research demonstrates the utility of fluorinated aminopyridine scaffolds in the design of effective TRPV1 antagonists.

| Compound Series | Target | Key Findings from SAR Studies |

| N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl)2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides | TRPV1 | Lipophilicity of 2-oxy pyridine substituents is crucial for potent antagonism. nih.gov |

Carbonic Anhydrase (CA) Isoform Selectivity

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Various isoforms of CA are involved in numerous physiological processes, and their dysregulation is associated with several diseases, including cancer. nih.govnih.gov A significant challenge in developing CA inhibitors for therapeutic use is achieving selectivity for specific isoforms to minimize off-target effects. nih.gov

Research has explored the potential of pyridine-based compounds as selective CA inhibitors. For instance, novel 3-(6-methylpyridin-2-yl)coumarin-based chalcones have been identified as selective inhibitors of the cancer-related CA isoforms IX and XII. nih.gov Additionally, a series of pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated for their CA inhibitory activity, with some compounds showing selectivity for certain isoforms. mdpi.com The inclusion of the 6-methylpyridin-2-yl moiety in these structures appears to contribute to their inhibitory and selective properties.

| Compound Class | Target Isoforms | Significance |

| 3-(6-methylpyridin-2-yl)coumarin-based chalcones | CA IX and XII | Selective inhibition of cancer-related isoforms. nih.gov |

| Pyrazolo[4,3-c]pyridine sulfonamides | Various CA isoforms | Demonstrated isoform-selective inhibition. mdpi.com |

Anti-Mycobacterial Activity Investigations

The rise of drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, has created an urgent need for the development of new anti-mycobacterial agents. mdpi.com Researchers have investigated various chemical scaffolds, including those containing the aminopyridine moiety, for their potential to inhibit the growth of mycobacteria.

A study on novel polycyclic amines for anti-mycobacterial activity identified compounds that inhibit cell wall synthesis. researchgate.net In another study, a series of novel 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives demonstrated considerable activity against M. tuberculosis. nih.gov Furthermore, the hybridization of pyridine-4-carbohydrazide (isoniazid, INH) with other antimicrobial agents has been explored to enhance efficacy against both drug-susceptible and multidrug-resistant mycobacterial strains. nih.gov These findings underscore the potential of aminopyridine derivatives in the development of new treatments for tuberculosis.

| Compound Class | Target | Key Findings |

| 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives | Mycobacterium tuberculosis | Showed considerable anti-mycobacterial activity. nih.gov |

| Polycyclic amines | Mycobacterium tuberculosis | Identified as inhibitors of cell wall synthesis. researchgate.net |

| Pyridine-4-carbohydrazide hybrids | Mycobacterium tuberculosis | Aimed to enhance efficacy and overcome drug resistance. nih.gov |

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO) and is involved in inflammatory responses. mdpi.com While NO plays a role in defending against pathogens, its overproduction by iNOS can contribute to various inflammatory diseases. mdpi.com Consequently, selective inhibitors of iNOS are of therapeutic interest.

A series of 2-amino-4-methylpyridine analogues with substitutions at the 6-position have been synthesized and evaluated as iNOS inhibitors. nih.govresearchgate.net Among these, 6-(2-fluoropropyl)-4-methylpyridin-2-amine was identified as a potent inhibitor and was further developed as a potential PET tracer for imaging iNOS activation. nih.govresearchgate.net This research highlights the utility of the 2-aminopyridine scaffold in designing both inhibitors and imaging agents for iNOS.

| Compound | Activity | Application |

| 6-(2-fluoropropyl)-4-methylpyridin-2-amine | iNOS Inhibitor | Developed as a potential PET tracer for imaging iNOS. nih.govresearchgate.net |

Tau Positron Emission Tomography (PET) Imaging Tracer Development

The accumulation of aggregated tau protein in the brain is a hallmark of several neurodegenerative disorders, including Alzheimer's disease. rsc.org PET imaging of tau pathology is a valuable tool for diagnosis and for monitoring disease progression. nih.govsnmmi.org The development of selective and high-affinity PET tracers for tau is an active area of research. nih.gov

In this context, a novel tau PET imaging tracer, N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), has been discovered. acs.org This compound, which contains a fluoro-methylpyridin-amine moiety, has shown promise as a potent and selective binder to aggregated tau with a favorable pharmacokinetic profile. acs.org This discovery underscores the potential of this compound analogs in the development of advanced diagnostic tools for neurodegenerative diseases.

| Tracer | Target | Significance |

| N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067) | Aggregated Tau Protein | A promising new PET tracer for imaging tau pathology. acs.org |

Molecular Docking and Receptor Binding Studies

Molecular docking simulations are pivotal in understanding the potential interactions between small molecules, such as analogs of this compound, and their biological targets. These computational studies predict the binding affinity and orientation of a ligand within the active site of a protein, guiding the design of more potent and selective inhibitors.

For instance, molecular docking has been employed to analyze the non-bonded interactions and binding affinities of pyridine derivatives against various bacterial protein crystal structures, including those from Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae semanticscholar.org. In one study, the 3D structure of a 2-aminopyridine derivative was optimized and used for docking simulations against the X-ray crystal structures of S. aureus (PDB ID: 4URM) and B. subtilis (PDB ID: 2RHL) to elucidate possible interactions within the active sites mdpi.com. The results from such studies, including energy scores (S-score) and root-mean-square deviation (RMSD), help to rationalize the observed biological activity mdpi.com.

Similarly, to evaluate the binding affinity of Schiff base ligands derived from pyridin-2-amine and their metal complexes, molecular interaction analyses are performed. These studies can predict how the compounds bind to biological macromolecules like DNA, often suggesting modes of interaction such as intercalation with specific base pairs nih.gov. The insights gained from these computational models are crucial for the rational design and optimization of new therapeutic agents based on the pyridine scaffold.

| Compound Type | Target Protein (PDB ID) | Software/Method | Key Findings |

| 2-Aminopyridine derivative | S. aureus (4URM), B. subtilis (2RHL) | MOE Software | Prediction of binding interactions and energy scores in the active site. mdpi.com |

| Pyridine/Pyrazole Schiff Bases | Calf Thymus DNA (CT-DNA) | Maestro (Schrödinger) | Evaluation of binding affinity and interaction mode (intercalation). nih.gov |

| N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | Bacterial proteins (B. subtilis, S. aureus, etc.) | PyRx v. 0.8 | Analysis of non-bonded interactions and binding affinity. semanticscholar.org |

In Vitro and In Vivo Pharmacological Evaluation Methodologies

The pharmacological assessment of this compound analogs involves a multi-step process, starting with in vitro assays to determine target engagement and cellular efficacy, followed by in vivo studies in animal models to evaluate their preclinical potential.

Cell-based assays are fundamental for evaluating the biological activity of pyridine derivatives in a cellular context. These assays can confirm whether a compound engages its intended target and produces a desired physiological effect.

A common approach is to screen compounds for their activity against cancer cell lines, particularly those dependent on specific signaling pathways. For example, imidazo[1,2-a]pyridine derivatives have been screened for their activity against a panel of cancer cells addicted to the PI3Kα pathway nih.gov. The antiproliferative activity is often quantified by determining the GI50 value, which is the concentration required to inhibit cell proliferation by 50% acs.org.

To further understand the mechanism of action, specific assays are employed. Flow cytometry analysis can be used to determine if a compound induces cell cycle arrest or apoptosis (programmed cell death) in cancer cells nih.govacs.org. For instance, inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) have been shown to cause an accumulation of cells in the G1 phase of the cell cycle acs.org. Other techniques include assessing the phosphorylation status of downstream signaling proteins, such as Akt, to confirm inhibition of a specific kinase pathway like PI3K bohrium.com. Additionally, broad-spectrum off-target effects can be evaluated by screening the compound against a large panel of receptors and enzymes, such as the CEREP BioPrint panel acs.org.

| Assay Type | Purpose | Example Compound Class | Key Measurement |

| Antiproliferation Assay | To measure inhibition of cancer cell growth. | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine acs.org | GI50 value acs.org |

| Flow Cytometry | To analyze effects on cell cycle and apoptosis. | Imidazo[1,2-a]pyridine derivatives nih.gov | Percentage of cells in G1/G2/M/S phases, apoptotic cell population nih.govacs.org |

| Western Blot | To confirm inhibition of target signaling pathways. | PI3Kδ Inhibitors bohrium.com | Phosphorylation status of proteins like Akt bohrium.com |

| Kinase/Enzyme Panels | To assess selectivity and off-target interactions. | Pan-Class I PI3K/mTOR Inhibitors acs.org | Competition with radioligands, inhibition of enzyme activities acs.org |

| Cellular Efficacy Assays | To evaluate potency in a cellular context. | CSF1R Inhibitors mdpi.com | Low-nanomolar cellular efficacy mdpi.com |

Following promising in vitro results, lead compounds are advanced into in vivo animal models to assess their pharmacological properties and efficacy in a living organism. These preclinical studies are essential for validating the therapeutic potential of new drug candidates.

For compounds with anti-inflammatory potential, mouse models of inflammation are often used. For example, analogs of this compound developed as PI3Kδ inhibitors have been tested in mice to evaluate their ability to inhibit AKT phosphorylation in B cells stimulated with an anti-IgM antibody bohrium.com. In multi-dose studies in rats, these compounds were assessed for their effect on the humoral immune response by measuring the inhibition of KLH-specific IgG and IgM bohrium.com.

In the context of oncology, xenograft models are commonly employed. These involve implanting human tumor cells into immunocompromised rodents, such as rats or mice, to study the anti-tumor effects of a compound acs.org. For neuroinflammatory and neurodegenerative diseases, positron emission tomography (PET) imaging can be used. Analogs of 2-amino-4-methylpyridine have been radiolabeled (e.g., with [¹⁸F]) and evaluated as PET tracers in mouse models of lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) activation wustl.eduresearchgate.net. These studies measure tracer uptake in target organs, like the lungs, to visualize and quantify the expression of the target enzyme in vivo wustl.eduresearchgate.net. Other animal models include those for evaluating anticonvulsant activity, where compounds are tested against seizures induced by maximal electroshock (MES) or pentylenetetrazole researchgate.netnih.gov.

| Animal Model | Disease Area | Compound Class | Evaluation Method | Key Findings |

| Mouse model of inflammation | Inflammation/Immunology | PI3Kδ Inhibitors | Measurement of AKT phosphorylation in B cells. bohrium.com | Dose-dependent inhibition of AKT phosphorylation. bohrium.com |

| Rat model of humoral immunity | Inflammation/Immunology | PI3Kδ Inhibitors | Measurement of KLH-specific IgG and IgM. bohrium.com | Dose-dependent inhibition of specific antibodies. bohrium.com |

| Rat xenograft model | Oncology | PI3K/mTOR Inhibitors | Measurement of tumor growth inhibition. acs.org | Demonstrated efficiency in inhibiting tumor proliferation. acs.org |

| Mouse model of LPS-induced iNOS activation | Neuroinflammation | iNOS Inhibitors | In vivo biodistribution and microPET studies. wustl.eduresearchgate.net | Higher tracer uptake in target organs of treated mice vs. controls. wustl.eduresearchgate.net |

| Mouse/Rat seizure models | Neurology | 2-Substituted-pyridines | Maximal electroshock (MES) and pentylenetetrazole tests. researchgate.netnih.gov | Significant anticonvulsant activity observed. researchgate.netnih.gov |

Potential Applications Beyond Medicinal Chemistry

Role in Material Science Applications (e.g., Polymers, Coatings, Resins)

While direct, large-scale applications of 3-Fluoro-6-methylpyridin-2-amine in material science are still emerging, its structure is analogous to other substituted pyridines that have shown significant promise in this field. The potential for this compound lies in its use as a specialized monomer or additive to create functional materials with tailored electronic, optical, or thermal properties.

Research into structurally similar compounds provides a strong basis for the potential applications of this compound. For instance, related bromo- and fluoro-substituted methylpyridines are being explored for their utility in electronic materials. pipzine-chem.comsmolecule.com The unique electronic properties conferred by the halogen and methyl groups on the pyridine (B92270) ring are key to these applications. smolecule.com Specifically, compounds like 3-amino-6-bromo-2-methyl pyridine serve as crucial structural units in the synthesis of organic materials with photoelectric properties, finding use in Organic Light Emitting Diodes (OLEDs) and solar cells. pipzine-chem.com

Furthermore, other fluorinated methylpyridines are employed in the production of specialty polymers and resins, contributing to the development of advanced materials with enhanced properties. chemimpex.com The incorporation of the this compound moiety into a polymer backbone could enhance thermal stability, modify solubility, and introduce specific light-emitting or charge-transporting capabilities. The amino group provides a reactive handle for polymerization reactions, such as the formation of polyamides or polyimides, while the fluorinated pyridine core would form an integral part of the resulting material's architecture.

Table 1: Potential Material Science Applications based on Structural Analogs

| Application Area | Relevant Structural Analog | Potential Role of this compound |

|---|---|---|

| Organic Electronics (OLEDs, Solar Cells) | 3-Amino-6-bromo-2-methylpyridine pipzine-chem.com | As a building block for organic semiconductors or charge-transport layers due to its inherent electronic properties. |

| Specialty Polymers and Resins | 2-Fluoro-3-methylpyridine chemimpex.com | As a monomer or additive to create polymers with high thermal stability, specific optical properties, or improved chemical resistance. |

| Functional Coatings | Halogenated Pyridines | Incorporation into coatings to enhance surface properties, such as hydrophobicity or UV resistance. |

Catalytic Applications and Ligand Design in Transition Metal Chemistry

Pyridine and its derivatives are fundamental ligands in the field of transition metal chemistry and catalysis. researchgate.netwikipedia.org this compound possesses multiple features that make it a highly attractive candidate for ligand design. It contains two potential coordination sites: the nitrogen atom of the pyridine ring and the nitrogen of the exocyclic amino group. This allows it to function as a monodentate or, more significantly, as a bidentate chelating ligand, forming stable five-membered rings with metal centers.

The electronic properties of the ligand can be finely tuned. The fluorine atom at the 3-position acts as an electron-withdrawing group, which modifies the electron density of the pyridine ring. This electronic modulation can influence the binding affinity of the ligand to a metal center and alter the redox properties of the resulting metal complex, which is a critical aspect in designing catalysts for specific transformations.

Studies on similar aminopyridine ligands have demonstrated their effectiveness in forming stable and catalytically active complexes. For example, 2-amino-6-methylpyridine and 2-amino-3-methylpyridine have been successfully used to synthesize complexes with copper (II) and silver (I). researchgate.netmdpi.com In these complexes, the ligands coordinate with the metal ions through the ring nitrogen and, in some cases, the amino group, forming well-defined geometries. researchgate.netmdpi.com It is anticipated that this compound could form similar square planar or polymeric coordination complexes. researchgate.netmdpi.com Such complexes have potential applications in various catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations.

Table 2: Features of this compound for Ligand Design

| Structural Feature | Influence on Coordination Chemistry | Potential Catalytic Application |

|---|---|---|

| Pyridine Nitrogen | Primary σ-donor site for coordination to transition metals. researchgate.net | Homogeneous catalysis (e.g., Suzuki or Buchwald-Hartwig couplings). acs.org |

| 2-Amino Group | Can act as a second coordination site, enabling bidentate chelation; participates in hydrogen bonding. mdpi.com | Asymmetric catalysis, stabilization of high-oxidation-state metal centers. |

| 3-Fluoro Group | Electron-withdrawing nature modifies the electronic properties of the pyridine ring, affecting the ligand's donor/acceptor character. vulcanchem.com | Fine-tuning of catalyst activity and selectivity. |

| 6-Methyl Group | Provides steric bulk, which can influence the coordination geometry and the selectivity of catalytic reactions. | Control of stereoselectivity in asymmetric synthesis. |

Advanced Chemical Synthesis Reagents and Intermediates

Beyond its role as a precursor in medicinal chemistry, this compound is a versatile heterocyclic building block for a wide range of advanced chemical syntheses. vulcanchem.combldpharm.com Its utility stems from the distinct reactivity of its functional groups, which can be selectively targeted to construct more complex molecular architectures.

The primary amino group at the 2-position is a potent nucleophile, readily participating in reactions such as N-alkylation, N-acylation, diazotization, and condensation reactions to form Schiff bases or heterocyclic rings. The pyridine ring itself can undergo electrophilic substitution, although the activating effect of the amino group and the deactivating effect of the fluorine atom create a complex reactivity profile that can be exploited for selective functionalization.

This compound serves as a key intermediate for synthesizing a variety of fine chemicals. google.com The synthesis of complex organic molecules often leverages the unique reactivity of such fluorinated building blocks. chemimpex.com For example, a common synthetic strategy involves the amination of a corresponding di- or tri-substituted pyridine precursor. A patented process describes the synthesis of 2-amino-3-fluoropyridine (B1272040) from 2,3-difluoro-5-chloropyridine via an ammonolysis reaction followed by a reduction, demonstrating the industrial relevance of these types of transformations. google.com This highlights the role of this compound as a valuable intermediate, accessible through established synthetic routes and ready for further chemical elaboration.

Table 3: Reactivity and Synthetic Utility

| Functional Group | Type of Reaction | Potential Products/Applications |

|---|---|---|

| 2-Amino Group | Acylation, Sulfonylation, Alkylation | Synthesis of amides, sulfonamides, and secondary/tertiary amines for agrochemicals or functional materials. chemimpex.com |

| Diazotization followed by Sandmeyer-type reaction | Introduction of various functional groups (e.g., -OH, -Cl, -Br, -CN) at the 2-position. | |

| Condensation Reactions | Formation of fused heterocyclic systems like imidazopyridines. acs.org | |

| Pyridine Ring | Electrophilic Aromatic Substitution | Further functionalization of the pyridine ring to build molecular complexity. |

Conclusion and Future Research Perspectives

Summary of Current Research Achievements on 3-Fluoro-6-methylpyridin-2-amine

Current research on this compound primarily highlights its role as a crucial intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The strategic placement of the fluorine atom and the amino and methyl groups on the pyridine (B92270) ring allows for diverse chemical modifications, making it a valuable scaffold for creating libraries of compounds for biological screening.

Key Research Applications:

Pharmaceutical Intermediates: The compound serves as a key starting material in the synthesis of a variety of pharmaceutical agents. Its structure is incorporated into molecules with potential antiviral, anticancer, and anti-inflammatory properties. The fluorinated pyridine motif is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

Kinase Inhibitors: Aminopyridine scaffolds are well-established pharmacophores in the development of kinase inhibitors, which are a critical class of drugs for treating cancer and other diseases. While direct studies on this compound in this context are emerging, the structural similarities to known kinase inhibitor fragments suggest its high potential in this area. For instance, related aminopyridine derivatives have been successfully utilized in the design of potent inhibitors for various kinases.

Protein Degrader Building Blocks: The field of targeted protein degradation, utilizing technologies like proteolysis-targeting chimeras (PROTACs), represents a novel therapeutic modality. Aminopyridine derivatives are being explored as components of these bifunctional molecules that can selectively eliminate disease-causing proteins. While specific research detailing the use of this compound in PROTACs is still in its early stages, related structures have been identified as valuable building blocks for this purpose.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 1211520-83-0 |

| Molecular Formula | C₆H₇FN₂ |

| Molecular Weight | 126.13 g/mol |

| Physical State | Solid |

| Storage Temperature | Keep in dark place, inert atmosphere, room temperature |